molecular formula C12H15F4N7OS B2704713 2-((5-((3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide CAS No. 1006343-50-5

2-((5-((3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

Cat. No.: B2704713
CAS No.: 1006343-50-5
M. Wt: 381.35
InChI Key: JEPOKBUWDFZANA-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a 1,2,4-triazole core substituted with a 3,5-bis(difluoromethyl)pyrazole moiety, a thioether linkage, and an acetohydrazide functional group. The structural complexity arises from the integration of fluorinated pyrazole and triazole rings, which are known to enhance metabolic stability and bioavailability in medicinal chemistry applications . The compound’s synthesis likely involves multi-step reactions, starting with the formation of the pyrazole-triazole hybrid scaffold, followed by thioether bond formation and hydrazide conjugation. Such derivatives are often explored for antimicrobial, antifungal, or anticancer activities due to their ability to disrupt enzymatic processes via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

2-[[5-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F4N7OS/c1-2-22-8(19-20-12(22)25-5-9(24)18-17)4-23-7(11(15)16)3-6(21-23)10(13)14/h3,10-11H,2,4-5,17H2,1H3,(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPOKBUWDFZANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN)CN2C(=CC(=N2)C(F)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F4N7OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Biological Activity

The compound 2-((5-((3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide is a complex organic molecule that incorporates pyrazole and triazole moieties. These structural elements are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound's structure can be depicted as follows:

C13H14F4N6S\text{C}_{13}\text{H}_{14}\text{F}_4\text{N}_6\text{S}

This structure includes a bis(difluoromethyl)pyrazole unit linked to a thioacetohydrazide through a triazole ring.

Biological Activity Overview

The biological activities of compounds containing pyrazole and triazole derivatives have been extensively studied. The following sections summarize the findings related to the specific compound .

Antimicrobial Activity

Recent studies have shown that derivatives of triazole and pyrazole exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that similar compounds showed inhibitory effects against various bacterial strains with minimal inhibitory concentrations (MICs) ranging from 1.1 to 4.4 µM .
  • Case Study : A derivative containing a similar pyrazole structure exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential for further development as an antimicrobial agent .

Anti-inflammatory Properties

Compounds derived from pyrazoles have been reported to possess anti-inflammatory effects:

  • Research Findings : A series of substituted pyrazoles were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. Compounds showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
  • Case Study : In vivo testing on carrageenan-induced paw edema in rats revealed significant reduction in inflammation, supporting the potential use of such compounds in treating inflammatory conditions .

Anticancer Activity

Some derivatives have shown promise in anticancer applications:

  • Mechanism of Action : The presence of the triazole ring enhances interaction with biological targets involved in cancer cell proliferation. Studies indicated that compounds with similar structures inhibited cancer cell lines effectively through apoptosis induction .
  • Case Study : A related compound was tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent activity against tumor cells .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its unique structural features:

  • The difluoromethyl group enhances lipophilicity and potentially increases membrane permeability.
  • The triazole ring contributes to the compound's ability to interact with biological targets due to its heterocyclic nature.

Data Summary Table

Activity TypeObserved EffectReference
AntimicrobialMICs: 1.1 - 4.4 µM
Anti-inflammatoryIC50 comparable to diclofenac
AnticancerIC50 in low micromolar range

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrazole rings exhibit significant antimicrobial properties. The presence of sulfur in the thioacetohydrazide structure enhances its interaction with biological targets, making it a promising candidate for developing new antimicrobial agents. For instance, studies have shown that derivatives of similar structures demonstrate activity against various bacterial strains and fungi .

Anticancer Potential

The triazole ring has been widely investigated for its anticancer properties. Preliminary studies suggest that 2-((5-((3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide may also exhibit cytotoxic effects against cancer cell lines. The mechanism is believed to involve the inhibition of specific enzymes crucial for cancer cell proliferation .

Insecticidal Properties

In agricultural applications, compounds with similar structural features have been explored for their insecticidal activities. The incorporation of difluoromethyl groups enhances the lipophilicity of the molecule, potentially increasing its efficacy in penetrating insect cuticles .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of pyrazole and triazole derivatives:

StudyFindings
Gümrükçüoğlu et al. (2023)Investigated the synthesis of 4-amino triazole derivatives demonstrating promising antimicrobial activities against bacteria and yeast-like fungi .
PMC Article (2019)Highlighted the utility of pyrazole derivatives in synthesizing heterocycles with antimicrobial properties .
PubChem Data (2025)Provided insights into the chemical properties and potential applications of related compounds .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural homology with other triazole-thioacetohydrazide derivatives (Table 1). Key differences lie in the substituents on the pyrazole and triazole rings:

Compound Name Substituents on Pyrazole/Triazole Molecular Weight (g/mol) Key Functional Groups Reported Activity
Target Compound 3,5-bis(difluoromethyl), 4-ethyl ~434.3 Thioether, acetohydrazide Limited data (inferred antimicrobial)
2-(2-(5-Substituted-3-phenyl-4,5-dihydropyrazol-1-yl)thiazol-4-yl) acetohydrazides Phenyl, dihydropyrazole ~350–400 Thiazole, acetohydrazide Antifungal, antibacterial
N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides Thiophene-methyl ~320–380 Thiophene, triazole-thio Anticancer (in vitro)
2-(5-(1H-Tetrazole-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetate derivatives Tetrazole-methyl, phenyl ~370–400 Tetrazole, acetate Anti-inflammatory

Key Observations :

  • Fluorination: The target compound’s 3,5-bis(difluoromethyl) groups enhance lipophilicity and metabolic resistance compared to non-fluorinated analogs (e.g., phenyl or thiophene substituents) .
  • Triazole Core : The 4-ethyl substitution on the triazole ring may reduce steric hindrance, improving binding to target enzymes compared to bulkier substituents (e.g., phenyl in ).
Computational and In Silico Studies

Molecular similarity analyses using Tanimoto and Dice coefficients (based on MACCS or Morgan fingerprints) suggest moderate similarity (~60–70%) between the target compound and known HDAC inhibitors or antifungal agents . Key differences in the difluoromethyl groups may reduce off-target interactions compared to non-fluorinated analogs .

Q & A

Basic: What is the standard synthetic route for 2-((5-((3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide?

Methodological Answer:
The synthesis involves multi-step heterocyclic reactions. A typical approach (adapted from triazole-thioacetohydrazide syntheses) includes:

Formation of the triazole core : React 4-amino-3,5-bis(halophenoxy)-1,2,4-triazole with substituted aldehydes in ethanol under reflux with glacial acetic acid as a catalyst (4–6 hours) .

Thioether linkage introduction : Treat the triazole intermediate with thioglycolic acid derivatives in DMSO under reflux (12–18 hours), followed by ice-water quenching and crystallization (ethanol-water) to isolate the thioether product (yield: ~65%) .

Hydrazide functionalization : React the thioether intermediate with hydrazine hydrate in ethanol, followed by recrystallization to yield the final acetohydrazide .
Key Considerations : Solvent choice (DMSO enhances reactivity but requires careful distillation), catalyst (acetic acid aids cyclization), and purification (crystallization in ethanol-water improves purity) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR : Focus on signals for:
    • Difluoromethyl groups (δ ~5.5–6.5 ppm, split due to CF2 coupling) .
    • Triazole protons (δ ~8.2–8.5 ppm) and pyrazole CH (δ ~6.3–6.7 ppm) .
    • Thioether (C-S) at δ ~35–40 ppm in 13C NMR .
  • IR Spectroscopy : Confirm N-H stretches (hydrazide: ~3200–3350 cm⁻¹) and C=O (acetohydrazide: ~1650–1680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., loss of difluoromethyl groups) .
    Data Validation : Cross-check melting points (e.g., 141–143°C for intermediates) and compare with literature .

Advanced: How can researchers optimize reaction yields when introducing the difluoromethylpyrazole moiety?

Methodological Answer:

  • Solvent Optimization : Replace DMSO with DMAc (dimethylacetamide) to reduce side reactions while maintaining solubility .
  • Catalyst Screening : Test p-toluenesulfonic acid (PTSA) instead of acetic acid to enhance cyclization efficiency .
  • Stoichiometry Adjustments : Use a 1.2:1 molar ratio of aldehyde to triazole precursor to drive the reaction to completion .
  • Purification : Employ column chromatography (silica gel, CH2Cl2:MeOH 9:1) for intermediates before crystallization to improve final yield (up to ~75%) .
    Case Study : Fedotov et al. (2023) achieved 78% yield for similar triazole derivatives using PTSA in DMAc .

Advanced: How should researchers address contradictions in NMR data, such as unexpected splitting of triazole proton signals?

Methodological Answer:

  • Tautomerism Analysis : Triazoles and pyrazoles exhibit tautomerism. Use variable-temperature NMR (VT-NMR) to identify dominant tautomers (e.g., 1H vs. 2H triazole forms) .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures (e.g., confirming substituent positions on the triazole ring) .
  • Solvent Effects : Record NMR in deuterated DMSO vs. CDCl3 to assess solvent-induced shifts .
    Example : In Safonov (2020), unexpected splitting in thioacetohydrazide NMR was attributed to rotational isomerism around the C-S bond, resolved via 2D NOESY .

Advanced: What strategies are recommended for evaluating the biological activity of this compound in antimicrobial assays?

Methodological Answer:

  • In Vitro Screening :
    • MIC Assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains at concentrations 1–256 µg/mL .
    • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
  • Mechanistic Studies :
    • Enzyme Inhibition : Target bacterial dihydrofolate reductase (DHFR) via spectrophotometric assays (NADPH oxidation at 340 nm) .
    • Molecular Docking : Model interactions with DHFR active sites (e.g., PyRx software) to rationalize activity .
      Data Interpretation : Correlate substituent effects (e.g., difluoromethyl groups enhance membrane penetration) with bioactivity .

Advanced: How can structural modifications of the acetohydrazide moiety enhance physicochemical properties?

Methodological Answer:

  • Derivatization :
    • Acyl Hydrazones : Condense with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to improve stability and bioavailability .
    • Metal Complexation : Form Cu(II) or Zn(II) complexes to enhance antimicrobial activity (e.g., via chelation of bacterial metalloenzymes) .
  • Pro-drug Design : Introduce ester groups (e.g., ethyl acetohydrazide) for controlled hydrolysis in vivo .
    Case Study : Hotsulia et al. (2019) reported a 2.5-fold increase in solubility for acyl hydrazone derivatives .

Advanced: What computational methods are effective in predicting the reactivity of the triazole-thioacetohydrazide scaffold?

Methodological Answer:

  • DFT Calculations : Optimize geometries at B3LYP/6-31G(d) level to assess electrophilicity of the triazole ring .
  • Reactivity Mapping : Use Fukui indices to identify nucleophilic/electrophilic sites for targeted functionalization .
  • MD Simulations : Model solvation effects (e.g., in water vs. DMSO) to predict aggregation behavior .
    Validation : Compare computed NMR shifts (GIAO method) with experimental data to refine models .

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